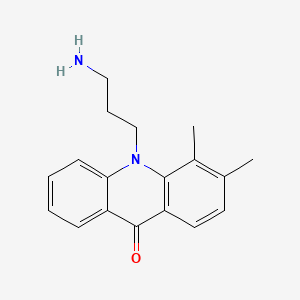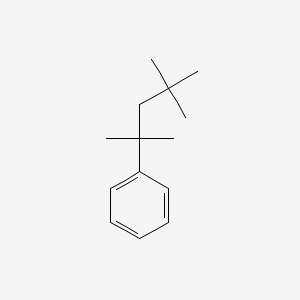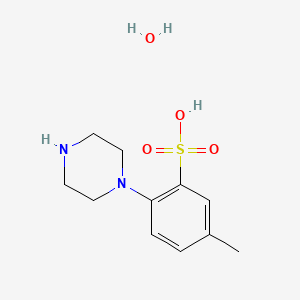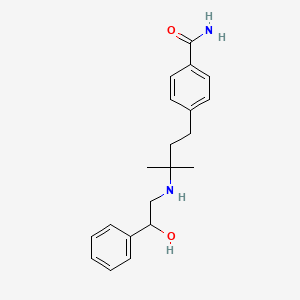![molecular formula C43H76O5 B1241898 [(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1241898.png)
[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (Z)-icos-11-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (Z)-icos-11-enoate is a diglyceride, a type of glycerolipid. It is composed of two fatty acid chains, specifically 20:1(11Z) and 20:3(8Z,11Z,14Z), attached to a glycerol backbone. This compound is found in human blood and is involved in various metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (Z)-icos-11-enoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually catalyzed by an enzyme such as lipase or by using chemical catalysts under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of diglycerides often involves the enzymatic or chemical hydrolysis of triglycerides. The process includes the use of specific enzymes or chemical reagents to selectively hydrolyze the ester bonds in triglycerides, yielding diglycerides and free fatty acids .
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (Z)-icos-11-enoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The hydroxyl group on the glycerol backbone can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Reagents such as acyl chlorides or anhydrides can be used for esterification reactions.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated diglycerides.
Substitution: Various ester derivatives.
Applications De Recherche Scientifique
[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (Z)-icos-11-enoate has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis reactions.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Studied for its potential effects on lipid metabolism and related diseases.
Industry: Used in the formulation of food products and cosmetics due to its emulsifying properties.
Mécanisme D'action
[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (Z)-icos-11-enoate exerts its effects primarily through its role as a second messenger in cellular signaling pathways. It activates protein kinase C (PKC), which in turn regulates various cellular processes such as cell growth, differentiation, and apoptosis. The compound remains within the plasma membrane due to its hydrophobic properties, while its interaction with PKC is crucial for signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
DG(203(8Z,11Z,14Z)/160/00): Another diglyceride with different fatty acid composition.
DG(202(11Z,14Z)/205(5Z,8Z,11Z,14Z,17Z)/00): Contains different unsaturated fatty acids.
DG(180/204(5Z,8Z,11Z,14Z)/00): Composed of saturated and polyunsaturated fatty acids.
Uniqueness
[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (Z)-icos-11-enoate is unique due to its specific combination of mono- and polyunsaturated fatty acids, which may confer distinct biochemical properties and roles in cellular signaling compared to other diglycerides .
Propriétés
Formule moléculaire |
C43H76O5 |
|---|---|
Poids moléculaire |
673.1 g/mol |
Nom IUPAC |
[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C43H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,24,26,41,44H,3-11,13,15-16,21-23,25,27-40H2,1-2H3/b14-12-,19-17-,20-18-,26-24-/t41-/m0/s1 |
Clé InChI |
GUCWFGHNWKOBJT-VSVXWRETSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCC/C=C\C/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC=CCC=CCC=CCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-N'-{(E)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B1241820.png)
![1-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-3-(2-methoxyethyl)thiourea](/img/structure/B1241821.png)
![4-[(2E)-2-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydrazinyl]-3-nitro-N-phenylbenzenesulfonamide](/img/structure/B1241822.png)
![5-(2-thienyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1241823.png)



![(2R,3R,4R,5R,6S)-2-[[(3S,5R,8R,9S,10S,13R,14S,17S)-14-amino-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1241830.png)
![(4Z)-7-{5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl}hept-4-enoic acid](/img/structure/B1241834.png)

![6-(3-Methylbut-2-enyl)-8-(3-nitrophenyl)pyrido[2,3-d]pyridazin-5-one](/img/structure/B1241836.png)
![(15E)-7-[(2-chloro-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-3-methoxy-8,10,13,15,17,18-hexamethyl-1-oxa-5,8,11-triazacyclooctadec-15-ene-2,6,9,12-tetrone](/img/structure/B1241837.png)
![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium](/img/structure/B1241839.png)
